molecular formula C26H23ClN4O3 B12007426 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634897-07-7

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12007426
CAS No.: 634897-07-7
M. Wt: 474.9 g/mol
InChI Key: JUVYZDAOZWWNGU-LQKURTRISA-N
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Description

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a chlorobenzyl group, and an ethoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base.

    Formation of the Ethoxybenzylidene Moiety: The final step involves the condensation of the resulting intermediate with 2-ethoxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, resulting in the formation of amines or reduced pyrazole derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced pyrazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are exploring its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzyl)oxy)-2-ethoxy-5-methylbenzaldehyde
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Uniqueness

Compared to similar compounds, 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

634897-07-7

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O3/c1-2-33-25-10-6-4-7-19(25)16-28-31-26(32)24-15-23(29-30-24)18-11-13-21(14-12-18)34-17-20-8-3-5-9-22(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

JUVYZDAOZWWNGU-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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